AAD-2004
Übersicht
Beschreibung
Crisdesalazine, also known as AAD-2004, is a synthetic organic compound that functions as an inhibitor of microsomal prostaglandin E2 synthase-1 (mPGES-1). It also exhibits antioxidant properties by scavenging reactive oxygen species. This compound is under development for the treatment of various neurodegenerative diseases, including Alzheimer’s disease, Parkinson’s disease, and amyotrophic lateral sclerosis (ALS) .
Wissenschaftliche Forschungsanwendungen
Crisdesalazin hat eine große Bandbreite an Anwendungen in der wissenschaftlichen Forschung:
Chemie: Wird als Modellverbindung zur Untersuchung der Hemmung der Prostaglandin-E2-Synthese verwendet.
Biologie: Untersucht auf seine neuroprotektiven Wirkungen in Tiermodellen für neurodegenerative Erkrankungen.
Medizin: Befindet sich in der klinischen Entwicklung zur Behandlung von Alzheimer-Krankheit, Parkinson-Krankheit, ALS, Major Depression und Canine Demenz.
Industrie: Potenzielle Anwendungen bei der Entwicklung von entzündungshemmenden und antioxidativen Therapien .
5. Wirkmechanismus
Crisdesalazin übt seine Wirkung aus, indem es die mikrosomale Prostaglandin-E2-Synthase-1 (mPGES-1) hemmt, wodurch die Produktion von Prostaglandin E2 reduziert wird, einem wichtigen Mediator der Entzündung. Darüber hinaus scavengt Crisdesalazin reaktive Sauerstoffspezies und reduziert so den oxidativen Stress. Diese kombinierten Wirkungen tragen zu seinen neuroprotektiven und entzündungshemmenden Wirkungen bei. Die beteiligten molekularen Ziele und Signalwege umfassen die Hemmung von Cyclooxygenase-Enzymen und die Modulation von Entzündungssignalwegen .
Ähnliche Verbindungen:
Aspirin: Sowohl Crisdesalazin als auch Aspirin hemmen die Prostaglandinsynthese, aber Crisdesalazin besitzt zusätzliche antioxidative Eigenschaften.
Ibuprofen: Wie Crisdesalazin ist Ibuprofen ein entzündungshemmendes Mittel, weist jedoch nicht das gleiche Maß an neuroprotektiven Wirkungen auf.
Riluzol: Zur Behandlung von ALS verwendet, hat Riluzol andere Wirkmechanismen als Crisdesalazin, einschließlich der Hemmung der Glutamatfreisetzung .
Einzigartigkeit: Die duale Wirkung von Crisdesalazin als mPGES-1-Inhibitor und Antioxidans unterscheidet es von anderen ähnlichen Verbindungen.
Wirkmechanismus
Target of Action
The primary target of AAD-2004 is microsomal prostaglandin E synthase-1 (mPGES-1) . mPGES-1 is an enzyme that plays a crucial role in the production of prostaglandin E2 (PGE2), a lipid compound that mediates inflammation and is found in high levels in the brains of Alzheimer’s patients .
Mode of Action
This compound acts as a potent inhibitor of mPGES-1 . By inhibiting this enzyme, this compound effectively reduces the production of PGE2, thereby mitigating inflammation . Additionally, this compound also acts as a potent spin trapping molecule, capable of completely removing free radicals at 50 nM . This dual action of this compound, both as an anti-inflammatory agent and an antioxidant, contributes to its neuroprotective effects .
Biochemical Pathways
The action of this compound affects the biochemical pathway of prostaglandin synthesis. By inhibiting mPGES-1, this compound disrupts the conversion of PGH2 to PGE2, a key step in the inflammatory response . Additionally, by acting as a spin trapping molecule, this compound interferes with the pathways of oxidative stress, reducing the levels of harmful free radicals .
Pharmacokinetics
It has been shown to be effective in animal models at nanomolar concentrations .
Result of Action
The inhibition of mPGES-1 and removal of free radicals by this compound result in a reduction of inflammation and oxidative stress . In animal models, this has been shown to reduce neuronal loss, inhibit lipid peroxidation, and improve cognitive functions . In a mouse model of ALS, this compound increased survival .
Action Environment
It is worth noting that the compound has shown efficacy in different animal models, suggesting that it may be robust to variations in physiological conditions .
Biochemische Analyse
Biochemical Properties
AAD-2004 has been found to completely remove free radicals at 50 nM as a potent spin trapping molecule and inhibited mPGES-1 with an IC 50 of 230 nM . This suggests that this compound plays a significant role in biochemical reactions, particularly those involving free radicals and mPGES-1.
Cellular Effects
In cellular processes, this compound has been observed to block free radical formation, PGE2 formation, and microglial activation in the spinal motor neurons of SOD1G93A mice . As a consequence, this compound reduced autophagosome formation, axonopathy, and motor neuron degeneration, improving motor function and increasing life span .
Molecular Mechanism
The molecular mechanism of this compound involves its potent spin trapping properties and its ability to inhibit mPGES-1 . By blocking free radical formation and PGE2 formation, this compound can prevent neuronal injury that often occurs in neurodegenerative diseases .
Temporal Effects in Laboratory Settings
While specific temporal effects of this compound in laboratory settings are not mentioned in the available literature, it has been noted that this compound shows efficacy in a mouse model of ALS .
Dosage Effects in Animal Models
In animal models, this compound has shown to be effective even at a dose 400-fold higher than that required to obtain maximal therapeutic efficacy in SOD1G93A mice . This suggests that this compound has a wide therapeutic window and is well-tolerated at high doses.
Metabolic Pathways
Given its role as a potent spin trapping molecule and mPGES-1 inhibitor, it is likely involved in pathways related to these functions .
Subcellular Localization
Given its role in blocking free radical formation and PGE2 formation, it is likely that it interacts with cellular components involved in these processes .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Crisdesalazine is structurally related to aspirin and is synthesized through a series of chemical reactionsThe specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yield and purity .
Industrial Production Methods: Industrial production of crisdesalazine involves large-scale chemical synthesis using automated reactors and continuous flow processes. The production process is designed to ensure consistency, scalability, and cost-effectiveness. Quality control measures, including chromatography and spectroscopy, are employed to monitor the purity and composition of the final product .
Analyse Chemischer Reaktionen
Arten von Reaktionen: Crisdesalazin durchläuft verschiedene chemische Reaktionen, darunter:
Oxidation: Die Verbindung kann oxidiert werden, um Chinonderivate zu bilden.
Reduktion: Reduktionsreaktionen können die Verbindung in ihre entsprechende Hydrochinonform umwandeln.
Häufige Reagenzien und Bedingungen:
Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat und Wasserstoffperoxid.
Reduktion: Reduktionsmittel wie Natriumborhydrid und Lithiumaluminiumhydrid werden verwendet.
Substitution: Halogenierungs- und Nitrierungsreaktionen werden mit Reagenzien wie Brom und Salpetersäure durchgeführt .
Hauptprodukte, die gebildet werden: Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, umfassen verschiedene Derivate von Crisdesalazin mit veränderten funktionellen Gruppen, die unterschiedliche pharmakologische Eigenschaften aufweisen können .
Vergleich Mit ähnlichen Verbindungen
Aspirin: Both crisdesalazine and aspirin inhibit prostaglandin synthesis, but crisdesalazine has additional antioxidant properties.
Ibuprofen: Like crisdesalazine, ibuprofen is an anti-inflammatory agent, but it does not exhibit the same level of neuroprotective effects.
Riluzole: Used in the treatment of ALS, riluzole has different mechanisms of action compared to crisdesalazine, which includes inhibition of glutamate release .
Uniqueness: Crisdesalazine’s dual action as an mPGES-1 inhibitor and antioxidant distinguishes it from other similar compounds.
Eigenschaften
IUPAC Name |
2-hydroxy-5-[2-[4-(trifluoromethyl)phenyl]ethylamino]benzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14F3NO3/c17-16(18,19)11-3-1-10(2-4-11)7-8-20-12-5-6-14(21)13(9-12)15(22)23/h1-6,9,20-21H,7-8H2,(H,22,23) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UTMVACIBQLDZLP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CCNC2=CC(=C(C=C2)O)C(=O)O)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14F3NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
927685-43-6 | |
Record name | AAD-2004 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0927685436 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | CRISDESALAZINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/11VWK61J69 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the primary mechanisms of action of AAD-2004 in the context of neurodegenerative diseases?
A1: this compound exerts its beneficial effects through a dual mechanism:
- Potent Antioxidant Activity: this compound acts as a potent spin-trapping molecule, effectively scavenging free radicals and reducing oxidative stress. [] This is particularly relevant in neurodegenerative diseases like Alzheimer's Disease (AD) and Amyotrophic Lateral Sclerosis (ALS), where oxidative damage contributes significantly to neuronal death. [, ]
- Anti-inflammatory Properties: this compound inhibits microsomal Prostaglandin E synthase-1 (mPGES-1), a key enzyme in the production of pro-inflammatory prostaglandin E2 (PGE2). [] By suppressing mPGES-1 activity, this compound reduces inflammation and its associated neuronal damage. []
Q2: How does this compound's inhibition of monoamine oxidase B (MAO-B) contribute to its neuroprotective effects?
A2: Research suggests that this compound's inhibition of MAO-B, an enzyme involved in the breakdown of neurotransmitters, plays a crucial role in its neuroprotective activity. [] Specifically, inhibiting MAO-B with this compound has been shown to:
- Reduce reactive astrogliosis: this compound significantly reduces the excessive proliferation and activation of astrocytes, which contribute to scar formation and hinder brain repair after injury. []
- Decrease scar formation: By attenuating reactive astrogliosis, this compound minimizes the formation of glial scars, which can disrupt neuronal connections and impair brain function. []
- Lower GABA production in reactive astrocytes: this compound normalizes the elevated levels of gamma-aminobutyric acid (GABA) produced by reactive astrocytes, potentially contributing to a more balanced neurotransmitter environment. []
Q3: What is the significance of this compound's ability to reduce H2O2 production in the context of neuroprotection?
A3: this compound exhibits the ability to reduce the production of hydrogen peroxide (H2O2), a reactive oxygen species, within the brain. [] This is noteworthy because:
- H2O2 is a byproduct of MAO-B activity: MAO-B generates H2O2 during the breakdown of neurotransmitters. Excessive H2O2 contributes to oxidative stress and neuronal damage. []
- This compound's dual action: By inhibiting MAO-B and scavenging H2O2 directly, this compound effectively reduces H2O2 levels, providing multifaceted protection against oxidative stress. []
Q4: Can you elaborate on the preclinical evidence supporting this compound's therapeutic potential in ALS?
A4: Studies in a mouse model of ALS demonstrated that this compound:
- Improved motor function and extended lifespan: Treatment with this compound significantly enhanced motor performance and prolonged survival in mice with ALS, highlighting its potential to slow disease progression. [, ]
- Reduced various pathological hallmarks of ALS: this compound administration effectively decreased:
- Free radical production: Lowering oxidative stress in the spinal cord. [, ]
- PGE2 formation: Attenuating inflammation within the central nervous system. [, ]
- Microglial activation: Reducing the activation of these immune cells in the spinal cord, which contributes to neuroinflammation. [, ]
- Autophagosome formation: Suggesting a potential role in regulating cellular waste disposal processes. []
- Axonopathy and motor neuron degeneration: Protecting the integrity of nerve cells responsible for muscle control. [, ]
Q5: How does this compound compare to existing treatments for neurodegenerative diseases in preclinical studies?
A5: In preclinical studies using a mouse model of ALS, this compound showed superior efficacy compared to riluzole and ibuprofen, two drugs currently used in ALS management. [] Notably, this compound achieved these results without inducing gastric bleeding, a common side effect of ibuprofen. [] This suggests a potentially favorable safety profile for this compound.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.